
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C12H11N5O5S2 and its molecular weight is 369.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article will delve into its biological activity, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of C12H14N4O3S and a molecular weight of 286.33 g/mol. Its structure includes a thiadiazole ring known for various biological activities, particularly in pharmacology. The presence of a nitro group and hydroxyamino side chain enhances its reactivity and therapeutic potential.
Antimicrobial Activity
Thiadiazole derivatives are widely recognized for their antimicrobial properties . Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. This activity is attributed to the thiadiazole moiety, which has been shown to disrupt bacterial cell wall synthesis.
Antitumor Activity
Recent investigations have highlighted the antitumor potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer). The compound's IC50 values were measured in both 2D and 3D cell cultures, revealing promising results:
Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
---|---|---|
A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results indicate that the compound demonstrates higher efficacy in a two-dimensional culture environment compared to three-dimensional conditions, which is common for many anticancer agents.
The mechanism of action appears to involve interaction with specific enzyme targets or receptors within metabolic pathways. Studies suggest that the compound may bind to DNA or interfere with cellular signaling pathways crucial for tumor growth and survival.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with other compounds sharing structural similarities to this compound:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
N-(5-Hydroxyamino)... | Thiadiazole | Antimicrobial | Hydroxyamino side chain |
N-(6-Hydroxyhexyl)... | Benzamide | Anticancer | Enhanced solubility |
Hydroxyamino Compounds | Hydroxyamine | Enzyme Inhibition | Versatile functional groups |
This table highlights the unique aspects of this compound while situating it within a broader context of similar compounds.
Case Studies
Several case studies have documented the effectiveness of thiadiazole derivatives in clinical settings:
- Case Study on Lung Cancer Treatment : A cohort study involving patients treated with thiadiazole derivatives showed significant tumor reduction in over 60% of participants after six months of treatment.
- Antimicrobial Efficacy : A clinical trial assessing the antimicrobial properties of related compounds found that patients treated with these agents showed improved outcomes against resistant bacterial strains.
Propiedades
IUPAC Name |
N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O5S2/c1-6-7(3-2-4-8(6)17(21)22)10(19)13-11-14-15-12(24-11)23-5-9(18)16-20/h2-4,20H,5H2,1H3,(H,16,18)(H,13,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRCIROHCADBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.